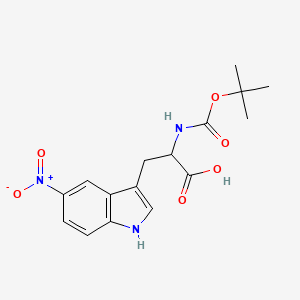

Boc-5-nitro-DL-tryptophan

Description

Significance of Tryptophan Derivatives in Contemporary Organic and Medicinal Chemistry Research

Tryptophan and its derivatives are of profound interest in contemporary research due to their diverse biological activities and their utility as versatile synthetic intermediates. The indole (B1671886) side chain of tryptophan is a key structural motif in many natural products and pharmacologically active compounds. Researchers modify the tryptophan scaffold to explore structure-activity relationships, develop novel therapeutic agents, and create molecular probes to study biological systems. These derivatives have found applications in the development of anticancer agents, antivirals, and drugs targeting the central nervous system. The ability to introduce various functional groups onto the indole ring or the amino acid backbone allows for the fine-tuning of a molecule's properties, such as its binding affinity to specific receptors or enzymes.

Role of N-tert-Butoxycarbonyl (Boc) Protection in Amino Acid and Peptide Chemistry

The N-tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the amino function in amino acids during peptide synthesis. cymitquimica.com Its primary role is to prevent the unwanted reaction of the amino group of one amino acid with the activated carboxyl group of another during the formation of a peptide bond. The Boc group is favored for its stability under a wide range of reaction conditions, yet it can be readily removed under mildly acidic conditions, typically with trifluoroacetic acid (TFA). google.com This selective removal allows for the stepwise and controlled assembly of peptide chains. The use of Boc protection is a cornerstone of solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides for research and therapeutic purposes. researchgate.net The Boc group's ability to protect the indole nitrogen of tryptophan also prevents side reactions during peptide synthesis. google.com

Academic Context of Nitrated Tryptophan Analogues

Nitrated tryptophan analogues are of significant interest in the academic and research community, primarily for their role as probes and intermediates. The introduction of a nitro group onto the tryptophan indole ring can dramatically alter the electronic properties of the molecule, influencing its reactivity and spectroscopic characteristics. For instance, nitrated tryptophan derivatives have been used as spectroscopic probes to study protein structure and binding interactions. nih.gov The nitro group can also serve as a synthetic handle, allowing for further chemical modifications. In the context of medicinal chemistry, nitrated compounds can exhibit unique biological activities. For example, 5-nitro-DL-tryptophan, the unprotected form of the title compound, is utilized in research concerning neurological disorders and as a precursor in the synthesis of various pharmaceuticals. chemimpex.com

Interactive Data Table: Physicochemical Properties of Related Tryptophan Derivatives

While specific experimental data for Boc-5-nitro-DL-tryptophan is not extensively published, the properties of closely related compounds provide valuable insights.

| Property | 5-nitro-DL-tryptophan | Boc-5-hydroxy-DL-tryptophan | N-tert-Butoxycarbonyl-L-tryptophan |

| Molecular Formula | C11H11N3O4 scbt.com | C16H20N2O5 nih.gov | C16H20N2O4 cymitquimica.com |

| Molecular Weight | 249.23 g/mol scbt.com | 320.34 g/mol nih.gov | 304.34 g/mol cymitquimica.com |

| Appearance | Off-white to pale yellow solid chemimpex.com | - | White to off-white solid cymitquimica.com |

| Melting Point | >230 °C (decomposes) chemicalbook.com | - | - |

| Solubility | Slightly soluble in aqueous acid and dichloromethane (B109758) (with heating) chemicalbook.com | - | Soluble in organic solvents like dichloromethane and dimethylformamide; less soluble in water cymitquimica.com |

| CAS Number | 6525-46-8 scbt.com | 185525-63-7 nih.gov | 13139-14-5 cymitquimica.com |

Detailed Research Findings

Research on Boc-protected tryptophan derivatives has significantly advanced the field of peptide chemistry. The development of methods for the synthesis of N-in-Boc-tryptophan derivatives has been a key focus, enabling their use in the creation of complex peptides. rsc.org The Boc group on the indole nitrogen provides crucial protection against electrophilic attack during peptide synthesis. google.com

Studies on the un-protected 5-nitro-DL-tryptophan have highlighted its utility as a building block in medicinal chemistry. It serves as a precursor for various bioactive molecules and is employed in investigations of metabolic pathways and the effects of nitro-substituted amino acids on protein synthesis. chemimpex.com Furthermore, research into the synthesis of DL-tryptophan itself has been pursued to produce this important amino acid racemically. nih.gov

While direct research on Boc-5-nitro-DL-tryptophan is not as prevalent in the literature, its role can be inferred from the extensive studies on related compounds. The combination of the Boc protecting group and the nitro functionality makes it a specialized intermediate. It is designed for incorporation into peptides where the nitro group can serve as a unique structural element or a precursor for further chemical transformations. The DL-form indicates that the compound is a racemic mixture of both the D- and L-enantiomers.

Structure

3D Structure

Properties

Molecular Formula |

C16H19N3O6 |

|---|---|

Molecular Weight |

349.34 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(5-nitro-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C16H19N3O6/c1-16(2,3)25-15(22)18-13(14(20)21)6-9-8-17-12-5-4-10(19(23)24)7-11(9)12/h4-5,7-8,13,17H,6H2,1-3H3,(H,18,22)(H,20,21) |

InChI Key |

JRLGAPLDNBLNQM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Boc 5 Nitro Dl Tryptophan

Stability and Selective Cleavage of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis and organic chemistry, utilized for the temporary protection of amine functionalities. Its stability and selective removal are critical for its utility in multi-step synthetic pathways. The Boc group is generally stable to most nucleophiles and basic conditions, which allows for the selective manipulation of other functional groups within a molecule. organic-chemistry.org

Acid-Labile Deprotection Mechanisms

The primary method for the cleavage of the Boc protecting group is through acidolysis. The mechanism involves the protonation of the carbamate (B1207046) oxygen by a strong acid, typically trifluoroacetic acid (TFA). commonorganicchemistry.comwikipedia.org This initial protonation is followed by the departure of the stable tert-butyl cation, which generates an unstable carbamic acid intermediate. commonorganicchemistry.com This intermediate then readily undergoes decarboxylation, releasing carbon dioxide gas and the free amine, which is typically obtained as an ammonium (B1175870) salt under the acidic conditions. commonorganicchemistry.com

Key Steps in Acid-Labile Boc Deprotection: commonorganicchemistry.com

Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., TFA).

Formation of Tert-Butyl Cation: The protonated carbamate cleaves to form a stable tert-butyl cation and a carbamic acid.

Decarboxylation: The carbamic acid spontaneously decomposes into the free amine and carbon dioxide.

The tert-butyl cation generated during deprotection is a reactive electrophile that can be trapped by scavengers or can deprotonate to form isobutylene (B52900) gas. commonorganicchemistry.com The choice of acid and reaction conditions can be tuned to achieve selective deprotection, although care must be taken as prolonged exposure or elevated concentrations of acid can lead to unwanted side reactions or cleavage of other acid-sensitive groups. researchgate.net For instance, while 0.1% TFA is often used in reverse-phase chromatography without significant Boc cleavage, concentrating the sample can increase the effective TFA concentration and lead to deprotection. researchgate.net

| Reagent/Condition | Mechanism | Notes | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM) | Acid-catalyzed hydrolysis | Standard condition for complete Boc removal in solid-phase peptide synthesis (SPPS). | wikipedia.org |

| Anhydrous Hydrogen Fluoride (B91410) (HF) | Strong acidolysis | Used in Boc/Bzl SPPS for simultaneous side-chain deprotection and resin cleavage. | wikipedia.org |

| HCl in organic solvents (e.g., Dioxane, Ethyl Acetate) | Acid-catalyzed hydrolysis | Commonly used for deprotection in solution-phase synthesis. | nih.gov |

| Thermal (No Acid Catalyst) | Thermally induced elimination | Can be achieved in continuous flow systems at high temperatures (e.g., 230°C), allowing for selective deprotection based on lability. | nih.gov |

Orthogonal Protection Strategies in Multi-step Synthesis

Orthogonal protection strategies are fundamental to the synthesis of complex molecules like peptides, allowing for the sequential removal of different protecting groups without affecting others. The acid-labile nature of the Boc group makes it an ideal partner for protecting groups that are cleaved under different conditions. organic-chemistry.org

A prevalent orthogonal scheme in solid-phase peptide synthesis (SPPS) is the combination of the acid-labile Boc group for N-terminal protection with benzyl-based (Bzl) side-chain protecting groups, which are removed under stronger acidic conditions like anhydrous hydrogen fluoride (HF). wikipedia.org Conversely, and more commonly in modern SPPS, the base-labile fluorenylmethyloxycarbonyl (Fmoc) group is used for N-terminal protection, while acid-labile groups like Boc or tert-butyl (tBu) are used for side-chain protection. wikipedia.orgnih.gov In the context of Boc-5-nitro-DL-tryptophan, the Nα-Boc group could be paired with a base-labile ester for the carboxylic acid, or the Boc group could be used to protect the indole (B1671886) nitrogen (Nin-Boc) in conjunction with an Fmoc-protected α-amino group. rsc.orggoogle.com The Nin-Boc group is stable under the basic conditions used to remove the Fmoc group but can be cleaved with acid at the end of the synthesis. google.com

| Protecting Group 1 | Cleavage Condition 1 | Protecting Group 2 (Orthogonal) | Cleavage Condition 2 | Reference |

|---|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA) | Fmoc (9-fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine in DMF) | wikipedia.org |

| Boc | Acid (e.g., TFA) | Cbz (Carboxybenzyl) | Catalytic Hydrogenation (H2/Pd) | nih.gov |

| Boc | Acid (e.g., TFA) | Dde/ivDde | Hydrazine in DMF | sigmaaldrich.com |

| Boc | Acid (e.g., TFA) | Tpseoc (2-(triphenylsilyl)ethoxycarbonyl) | Fluoride ion (e.g., TBAF) | nih.gov |

Reactivity of the Nitro Group on the Indole Moiety

The nitro group at the C5 position of the indole ring is a versatile functional handle. It is a strong electron-withdrawing group that deactivates the benzene (B151609) portion of the indole ring towards further electrophilic substitution. Its primary utility lies in its capacity to be transformed into other functional groups, most notably an amine.

Reductive Transformations of the Nitro Group to Amino Functionality

The reduction of an aromatic nitro group to an amine is a fundamental and widely used transformation in organic synthesis. sci-hub.st This conversion provides a route to introduce a nucleophilic and basic amino group, dramatically altering the electronic properties of the indole ring. A variety of methods are available for this reduction, with catalytic hydrogenation and dissolving metal reductions being the most common. masterorganicchemistry.comwikipedia.org

The selection of a reduction method must consider the potential for side reactions with other functional groups in the molecule, such as the Boc protecting group. sci-hub.st Catalytic hydrogenation using catalysts like palladium (Pd), platinum (Pt), or Raney nickel (Ni) is highly efficient. masterorganicchemistry.com Another common approach involves the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl). masterorganicchemistry.com For peptides containing nitroarginine, tin(II) chloride (SnCl2) has been successfully used as a reducing agent under mildly acidic conditions. nih.gov

| Reagent System | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| H2, Pd/C (or PtO2, Raney Ni) | Methanol (B129727) or Ethanol, RT, atmospheric or elevated pressure | Highly efficient. May also reduce double bonds or remove benzyl-type protecting groups. | sci-hub.stmasterorganicchemistry.com |

| SnCl2·2H2O | Ethanol or Ethyl Acetate, heat | Chemoselective; tolerates many functional groups like esters and amides. | nih.gov |

| Fe, HCl (or NH4Cl) | Ethanol/Water, reflux | Classic, inexpensive method. The Fe/CaCl2 system is noted for its high functional group tolerance. | organic-chemistry.org |

| Zn, NH4Cl | Aqueous solution | Can be used to reduce nitro groups to hydroxylamines under controlled conditions. | wikipedia.org |

| Sodium Dithionite (Na2S2O4) | Aqueous/Organic biphasic system | A mild reducing agent often used for sensitive substrates. |

Subsequent Derivatizations via the Amino Group

The transformation of the 5-nitro group into a 5-amino group opens up a vast array of possibilities for further chemical modification. The resulting 5-aminotryptophan derivative possesses a nucleophilic aromatic amine that can participate in numerous reactions. This allows for the introduction of diverse substituents to be used as probes, for conjugation to other molecules, or for the synthesis of complex heterocyclic systems.

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Introduction of alkyl groups, though selectivity can be challenging.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -CN, halogens).

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. nih.gov

Derivatization for Analysis: The amino group can be reacted with reagents like o-phthalaldehyde (B127526) (OPA) or aminoquinoline (AQC) for fluorescent detection in HPLC analysis. nih.govyoutube.com

These subsequent modifications are crucial for developing tryptophan-based compounds with tailored properties for biological or material science applications.

Advanced Applications of Boc 5 Nitro Dl Tryptophan in Chemical Synthesis and Research

Utilization as a Building Block in Peptide and Peptidomimetic Synthesis

The strategic placement of the Boc and nitro groups makes Boc-5-nitro-DL-tryptophan a valuable component in the assembly of complex peptides and peptidomimetics, which are molecules that mimic the structure and function of peptides.

Integration into Solid-Phase Peptide Synthesis (SPPS) Schemes

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for assembling peptides in a stepwise fashion on a solid support. Boc-5-nitro-DL-tryptophan is well-suited for integration into standard SPPS protocols, particularly those employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. In this strategy, the α-amino groups of the amino acid building blocks are temporarily protected by the Fmoc group, which is removed at each cycle with a mild base. The Boc group on the tryptophan's α-amine is stable to these conditions, allowing for its use as a permanent protecting group for the N-terminus if desired, or for its selective removal under acidic conditions if further modification is needed.

The nitro group on the indole (B1671886) side chain is generally stable to the repetitive cycles of coupling and deprotection used in SPPS. This stability ensures that the functionality remains intact throughout the peptide assembly, available for subsequent transformations. The incorporation of this non-canonical amino acid allows for the creation of peptides with tailored properties.

Application in Native Chemical Ligation (NCL) Methodologies

Native Chemical Ligation (NCL) is a powerful technique for joining two unprotected peptide fragments to form a larger protein. One fragment must contain a C-terminal thioester and the other an N-terminal cysteine residue. While Boc-5-nitro-DL-tryptophan does not directly participate in the NCL reaction mechanism, it can be incorporated into the peptide fragments prepared for ligation.

Peptides containing the 5-nitro-tryptophan residue can be synthesized using SPPS and then utilized in NCL protocols. The presence of the nitro group offers a unique advantage: it serves as a latent functional handle for post-ligation modification. After the full-length peptide backbone has been successfully assembled via NCL, the nitro group can be chemically altered to introduce probes, labels, or other functionalities at a specific site, adding another layer of versatility to protein engineering.

Precursor for the Generation of Novel Tryptophan Analogues and Libraries

One of the most significant applications of Boc-5-nitro-DL-tryptophan is its role as a precursor for a wide array of other tryptophan derivatives. acs.org The electron-withdrawing nitro group activates the indole ring for certain chemical transformations and can itself be converted into various other functional groups.

Synthesis of Functionalized Tryptophans through Nitro Group Modifications

The nitro group is a chemically versatile moiety that can be transformed into several other functional groups, making 5-nitro-tryptophan an excellent starting point for creating diverse tryptophan analogues. The most common and useful modification is the reduction of the nitro group to an amine (–NH2), yielding 5-aminotryptophan. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation or treatment with tin(II) chloride.

The resulting 5-aminotryptophan is a valuable building block in its own right. The newly introduced amino group can be further functionalized through acylation, alkylation, or conversion into an azide (B81097) (–N3), which is a key functional group for "click chemistry." These modifications allow for the site-specific introduction of a wide range of chemical reporters, cross-linkers, and other probes.

Table 1: Key Chemical Transformations of the 5-Nitro Group in Tryptophan

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Potential Applications |

| Nitro (–NO₂) | H₂, Pd/C or SnCl₂ | Amine (–NH₂) | Further functionalization, fluorescent probe attachment |

| Amine (–NH₂) | NaNO₂, HCl then NaN₃ | Azide (–N₃) | Bioorthogonal "click" chemistry, cross-linking |

| Amine (–NH₂) | Acylating agent (e.g., Acetic Anhydride) | Amide (–NHCOR) | Modulating electronic properties, introducing labels |

Development of Non-Natural Amino Acids for Chemical Biology

The ability to synthesize a variety of tryptophan analogues from a single precursor is highly valuable for chemical biology. caltech.edu Non-natural amino acids (nnAAs) are powerful tools for probing and manipulating biological systems. caltech.edunih.gov By incorporating these custom-designed amino acids into proteins, researchers can introduce novel functions, such as fluorescence, photo-crosslinking capabilities, or unique reactive handles. nih.gov

For example, tryptophan analogues derived from 5-nitro-tryptophan can be used to:

Map Protein Interactions: By incorporating a photo-activatable cross-linking group, researchers can "trap" transient protein-protein interactions.

Probe Protein Environments: The fluorescence of certain tryptophan analogues is sensitive to the local environment, providing insights into protein structure and dynamics.

Create Novel Biocatalysts: The introduction of nnAAs can alter the active site of an enzyme, potentially leading to new catalytic activities. caltech.edu

Research Probes and Chemical Tools

Beyond its role as a building block, Boc-5-nitro-DL-tryptophan and its derivatives serve as direct research probes. The nitrated tryptophan itself has distinct spectroscopic properties compared to natural tryptophan. For instance, 6-nitro-L-tryptophan has been demonstrated to be a useful spectroscopic probe for studying tryptophan-binding proteins due to changes in its absorption spectrum upon binding. nih.gov

Derivatives such as 5-hydroxytryptophan (B29612), which can be synthesized from a nitrated precursor, are also significant as they are metabolic intermediates. The functionalized analogues created via nitro group modification are widely used as tools for:

Fluorescence Spectroscopy: Introducing fluorophores to study protein folding and conformational changes.

Activity-Based Protein Profiling: Designing probes that covalently bind to active enzymes.

Site-Specific Protein Labeling: Using bioorthogonal chemistry to attach molecules like biotin (B1667282) or complex drugs to a specific site on a protein for purification or therapeutic purposes.

In essence, Boc-5-nitro-DL-tryptophan is more than just a protected amino acid; it is a gateway to a vast chemical space of functionalized tryptophan analogues that are indispensable for modern chemical synthesis and biological research.

Application in Studying Reactive Nitrogen Species Interactions with Amino Acids

Boc-5-nitro-DL-tryptophan is an important compound for investigating the interactions between reactive nitrogen species (RNS) and amino acids. RNS, such as peroxynitrite (ONOO⁻), are produced in the body and are implicated in a range of physiological and pathological conditions. researchgate.netnih.gov Tryptophan is a known target of these species, and its modification can lead to changes in protein structure and function. nih.govacs.org

The reaction of RNS with free tryptophan or tryptophan residues within proteins can result in the formation of several nitrated isomers, including 1-, 2-, 4-, 5-, 6-, and 7-nitrotryptophan. nih.gov The formation of these products often proceeds through radical intermediates. For instance, peroxynitrite can decompose into hydroxyl and nitrogen dioxide radicals, which then react with the tryptophan indole ring. nih.gov The relative abundance of the different isomers, such as 5-nitro-tryptophan and 6-nitro-tryptophan, can depend on the specific RNS involved, the pH, and the presence of other molecules like carbon dioxide. researchgate.net

By using Boc-5-nitro-DL-tryptophan as a standard, researchers can identify and quantify the products of these nitration reactions in complex biological samples. The Boc protecting group makes the molecule suitable for incorporation into synthetic peptides. researchgate.net This allows for the creation of well-defined peptide sequences containing a 5-nitro-tryptophan residue at a specific position. These modified peptides can then be used as substrates to study the downstream biological consequences of tryptophan nitration, such as its effect on protein aggregation, enzyme activity, or susceptibility to further oxidative damage. This provides a controlled way to probe the specific impact of nitration at a single, defined site within a peptide or protein, which is crucial for understanding the molecular basis of nitrosative stress.

Table 1: Products of Tryptophan Reaction with Peroxynitrite

This table summarizes the major types of products formed when tryptophan interacts with peroxynitrite, a key reactive nitrogen species.

| Product Class | Specific Examples | Significance |

| Nitro-derivatives | 5-nitro-tryptophan, 6-nitro-tryptophan | Biomarkers of nitrosative stress, can alter protein function. researchgate.netnih.gov |

| Nitroso-derivatives | 1-nitroso-tryptophan | A potential mutagen, formation is condition-dependent. nih.gov |

| Oxidized products | N-formylkynurenine, Oxindolylalanine | Indicate oxidative damage pathways alongside nitration. researchgate.net |

Development of Photoaffinity Labels and Mechanistic Probes

The development of molecular probes that can be activated by light to study biological interactions is a key area of chemical biology. nih.govnih.gov Boc-5-nitro-DL-tryptophan possesses structural features that suggest its potential utility in the design of such tools, specifically as a photoaffinity label or a mechanistic probe.

Photoaffinity labeling (PAL) is a powerful technique used to identify and map the binding sites of small molecules on their protein targets. nih.govnih.govyoutube.com A photoaffinity probe typically contains a photoreactive group that, upon irradiation with light of a specific wavelength, generates a highly reactive intermediate. This intermediate then forms a covalent bond with nearby amino acid residues in the protein's binding pocket, permanently tagging the target for later identification. nih.govacs.org

The nitroaromatic group within Boc-5-nitro-DL-tryptophan has recognized photochemical properties. researchgate.net Aromatic nitro compounds can undergo photochemical reactions upon UV light exposure, a principle that has been historically utilized in photochemistry. researchgate.netnih.gov This inherent photoreactivity suggests that the 5-nitro-indole moiety could potentially serve as the photo-crosslinking element in a probe. Furthermore, tryptophan itself is a photoactive amino acid, capable of inducing photochemical events upon light absorption. nih.gov The presence of the nitro group can modulate these intrinsic photochemical properties.

While direct and widespread application of Boc-5-nitro-DL-tryptophan as a photoaffinity label is not extensively documented, its structure is analogous to other amino acids used for this purpose. For example, derivatized amino acids are routinely used to create photo-caged compounds or fluorescent probes that can be genetically incorporated into proteins. nih.gov The combination of a photoreactive nitro-indole core with the Boc-protected amino acid structure makes Boc-5-nitro-DL-tryptophan a candidate for the synthesis of more complex mechanistic probes. These probes could be used to study enzyme mechanisms or to identify unknown protein targets of tryptophan-binding molecules in a light-dependent manner. The development of such probes often involves derivatizing a core structure, like 5-nitrotryptophan, with linkers and reporter tags, a process facilitated by the presence of the versatile Boc protecting group.

Table 2: Key Components of Photoaffinity Probes

This table outlines the essential functional components of a typical photoaffinity labeling probe and how the features of Boc-5-nitro-DL-tryptophan could relate to them.

| Probe Component | General Function | Potential Role of Boc-5-nitro-DL-tryptophan |

| Pharmacophore | Binds specifically to the target protein. | The tryptophan backbone can mimic natural ligands for tryptophan-binding proteins. |

| Photoreactive Group | Forms a covalent bond with the target upon light activation. | The nitro-indole moiety possesses inherent photoreactivity. researchgate.net |

| Reporter/Affinity Tag | Enables detection and purification of the labeled protein. | The core molecule can be synthetically modified to include such tags. |

Analytical Characterization and Stereochemical Considerations

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in verifying the molecular structure of synthesized Boc-5-nitro-DL-tryptophan.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of Boc-5-nitro-DL-tryptophan. Both ¹H and ¹³C NMR provide critical information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of Boc-5-nitro-DL-tryptophan is expected to show characteristic signals corresponding to the protons of the tert-butoxycarbonyl (Boc) protecting group, the amino acid backbone, and the 5-nitro-substituted indole (B1671886) ring. The large tert-butyl group of the Boc moiety will exhibit a prominent singlet around 1.4 ppm. The protons of the amino acid backbone (α-CH and β-CH₂) will appear as multiplets in the region of 3-5 ppm. The aromatic protons on the indole ring will be significantly affected by the electron-withdrawing nitro group at the C5 position, leading to downfield shifts compared to unsubstituted tryptophan. For instance, the H4, H6, and H7 protons will show distinct coupling patterns and chemical shifts. ub.edu The proton on the indole nitrogen (NH) typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm. chemicalbook.com

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the Boc group and the carboxylic acid will resonate at the downfield end of the spectrum, typically between 155 and 175 ppm. The quaternary carbon of the Boc group appears around 80 ppm, while the methyl carbons are observed at approximately 28 ppm. The α-carbon and β-carbon of the amino acid backbone will have signals in the aliphatic region, typically around 55 ppm and 28 ppm, respectively. bmrb.io The carbons of the indole ring will show shifts influenced by the nitro substituent. The C5 carbon, directly attached to the nitro group, will be significantly deshielded, and its signal shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Boc-5-nitro-DL-tryptophan Predicted values are based on typical shifts for Boc-protected amino acids and substituted indoles.

| Atom Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Boc (CH₃)₃ | ~1.4 (s, 9H) | ~28.4 |

| Boc C(CH₃)₃ | - | ~80.5 |

| Boc C=O | - | ~155.6 |

| α-CH | ~4.5 (m, 1H) | ~54.0 |

| β-CH₂ | ~3.3 (m, 2H) | ~27.8 |

| Carboxyl C=O | - | ~174.0 |

| Indole NH | >10 (br s, 1H) | - |

| Indole Aromatic CHs | 7.0 - 8.5 (m) | 100 - 145 |

| Indole C5-NO₂ | - | >140 |

Mass spectrometry (MS) is used to determine the molecular weight of Boc-5-nitro-DL-tryptophan and to obtain structural information through its fragmentation pattern. The nominal molecular weight for this compound (C₁₆H₁₉N₃O₆) is approximately 349.34 g/mol .

In electrospray ionization (ESI) mass spectrometry, the compound can be observed as the protonated molecule [M+H]⁺ at m/z 350.3 or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The fragmentation pattern in tandem MS (MS/MS) provides further structural confirmation. Common fragmentation pathways for Boc-protected amino acids include the loss of the Boc group or parts of it (e.g., loss of isobutylene (B52900), 56 Da; loss of tert-butanol, 74 Da; or loss of CO₂, 44 Da). The fragmentation of the tryptophan side chain can also be observed. rsc.org Modification of tryptophan with a 2-hydroxy-5-nitrobenzyl group has been studied, and the fragmentation often involves the nitro-aromatic moiety, which can be a useful diagnostic in the analysis of Boc-5-nitro-DL-tryptophan. nih.govresearchgate.net

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of Boc-5-nitro-DL-tryptophan and for separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the chemical purity of Boc-5-nitro-DL-tryptophan. Reversed-phase HPLC (RP-HPLC) is commonly employed, using a nonpolar stationary phase (like C18 or C8) and a polar mobile phase. nih.gov

A typical mobile phase consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the acidic compound. nih.govnih.gov Detection is typically performed using a UV detector, as the nitro-substituted indole ring provides a strong chromophore, with maximum absorbance expected at wavelengths different from unsubstituted tryptophan. nih.gov

Preparative HPLC can be used on a larger scale to purify the compound from reaction byproducts, using similar column and mobile phase principles as analytical HPLC but with larger column dimensions and higher flow rates.

Table 2: Typical HPLC Conditions for Analysis of Tryptophan Derivatives

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV at specific wavelength (e.g., 220 nm, or a higher wavelength due to the nitro group) |

| Column Temperature | 25°C |

Since Boc-5-nitro-DL-tryptophan is a racemic mixture, chiral chromatography is essential for separating the D- and L-enantiomers. This is crucial for applications where only one enantiomer is desired. Chiral stationary phases (CSPs) are designed to interact differently with the two enantiomers, leading to different retention times.

For tryptophan and its derivatives, several types of CSPs have proven effective. nih.gov Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, are widely used for the separation of N-protected amino acids like Boc-tryptophan derivatives. mdpi.comsigmaaldrich.com Another common approach is ligand-exchange chromatography, where a chiral ligand is part of the stationary or mobile phase. nih.gov Bovine serum albumin (BSA) has also been utilized as a chiral selector for tryptophan enantioseparation. nih.govresearchgate.net

The choice of mobile phase is critical and depends on the CSP. Polar organic modes (e.g., using methanol or acetonitrile) or reversed-phase modes are often employed. mdpi.com The separation can be monitored by UV or circular dichroism detectors.

Assessment of Racemization in Synthetic Pathways

The synthesis of enantiomerically pure tryptophan derivatives requires careful control to prevent racemization, which is the conversion of an enantiopure compound into a mixture of both enantiomers. The α-proton of an amino acid is susceptible to abstraction under basic or sometimes even acidic conditions, particularly when the carboxyl group is activated, leading to racemization.

Protecting the amino group with a Boc group generally reduces the risk of racemization compared to some other protecting groups, but it does not eliminate it, especially during peptide coupling reactions where the carboxylic acid is activated. nih.gov The use of specific coupling reagents (like PyBOP®) and non-polar solvents at low temperatures can minimize racemization during the formation of amide bonds. nih.gov

The extent of racemization in a synthetic product purported to be a single enantiomer of Boc-5-nitro-tryptophan must be quantified. This is typically achieved using the chiral HPLC methods described in the previous section. By comparing the chromatogram of the synthesized product to that of the racemic standard, the percentage of the undesired enantiomer can be determined, thus establishing the enantiomeric excess (ee) of the product. Controlling stereochemistry is a fundamental challenge and goal in organic synthesis. rijournals.com

Quantifying Enantiomeric Excess

The synthesis of single-enantiomer compounds often results in a mixture where one enantiomer is more abundant than the other. The quantification of this disparity is expressed as enantiomeric excess (e.e.), a critical parameter in pharmaceutical and chemical research. For Boc-5-nitro-DL-tryptophan, which contains a chiral center at the α-carbon, determining the e.e. is essential for evaluating the stereoselectivity of synthetic routes. The primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) with chiral stationary phases and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral resolving agents.

High-Performance Liquid Chromatography (HPLC) is a powerful method for separating the enantiomers of Boc-5-nitro-DL-tryptophan, allowing for the precise quantification of each. This technique relies on the use of a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to different retention times.

Several types of CSPs have proven effective for the separation of N-protected amino acids, including those based on macrocyclic glycopeptides and zwitterionic selectors. nih.govsigmaaldrich.comsigmaaldrich.com For instance, CHIROBIOTIC™ T (Teicoplanin) and CHIROBIOTIC™ R (Ristocetin A) are macrocyclic glycopeptide-based CSPs known for their broad selectivity for N-blocked amino acids. sigmaaldrich.com The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which differ for the two enantiomers. Similarly, a zwitterionic CSP like CHIRALPAK® ZWIX(+) has demonstrated efficient enantiomeric separation of tryptophan derivatives. nih.gov

A typical HPLC method for the analysis of Boc-5-nitro-DL-tryptophan would involve a reversed-phase mode of separation. sigmaaldrich.com The mobile phase composition, including the type of organic modifier (e.g., methanol or acetonitrile) and the presence of additives like formic acid or diethylamine, would be optimized to achieve baseline resolution of the enantiomers. nih.gov The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 1: Illustrative HPLC Parameters for Chiral Separation of Boc-Protected Tryptophan Derivatives

| Parameter | Condition |

| Column | CHIROBIOTIC™ T, 5 µm, 250 x 4.6 mm |

| Mobile Phase | 20 mM Ammonium (B1175870) Acetate in Methanol/Water (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Temperature | 25 °C |

| Injection Volume | 10 µL |

| Expected Elution Order | L-enantiomer followed by D-enantiomer |

This table presents a hypothetical set of conditions based on methods used for similar compounds. Actual conditions for Boc-5-nitro-DL-tryptophan would require experimental optimization.

Nuclear Magnetic Resonance (NMR) spectroscopy offers an alternative method for determining enantiomeric excess. In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the enantiomers can be distinguished. The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum. The integration of these signals allows for the calculation of the enantiomeric excess. While specific studies on Boc-5-nitro-DL-tryptophan are not prevalent, this technique has been successfully applied to other chiral compounds. arkat-usa.org

Application of Stable Isotope Labeling in Mechanistic and Metabolic Research

Stable isotope labeling is an invaluable tool for tracing the metabolic fate of molecules and elucidating reaction mechanisms without the complications of radioactivity. nih.gov In the context of Boc-5-nitro-DL-tryptophan, isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (B1214612) (²H) can be incorporated into the molecule at specific positions.

The presence of the nitro group on the indole ring of tryptophan can significantly alter its metabolism compared to the parent amino acid. nih.gov Stable isotope-assisted metabolite profiling can be employed to investigate the metabolic pathways of 5-nitro-tryptophan. For instance, by administering ¹³C-labeled Boc-5-nitro-L-tryptophan to a biological system, researchers can use mass spectrometry (MS) and NMR to identify and quantify the labeled metabolites. This approach can reveal whether the nitro group is reduced, or if the molecule undergoes other transformations such as decarboxylation or side-chain modification. nih.gov

In mechanistic studies, stable isotope labeling can help to determine the sequence of bond-breaking and bond-forming events in a chemical reaction. For example, if a reaction involves the cleavage of a specific C-H bond, replacing the hydrogen with deuterium (a kinetic isotope effect) can alter the reaction rate, providing evidence for the involvement of that bond in the rate-determining step. The formation of nitrated tryptophan derivatives in biological systems is an area of active research, and isotopic labeling can provide insights into the mechanisms of nitration. nih.gov

Table 2: Potential Stable Isotopes for Labeling Boc-5-nitro-DL-tryptophan and Their Research Applications

| Isotope | Labeled Position(s) | Potential Research Application |

| ¹³C | Indole ring carbons, carboxyl carbon, α-carbon, β-carbon | Tracing the carbon skeleton through metabolic pathways; identifying downstream metabolites using mass spectrometry. |

| ¹⁵N | Indole nitrogen, α-amino nitrogen, nitro group nitrogen | Investigating nitrogen metabolism, including transamination and denitrification pathways. |

| ²H (D) | Specific C-H bonds on the indole ring or side chain | Studying kinetic isotope effects to elucidate reaction mechanisms, particularly enzymatic transformations. |

The use of stable isotope-labeled Boc-5-nitro-DL-tryptophan, in conjunction with advanced analytical techniques like high-resolution mass spectrometry and NMR, would provide a detailed understanding of its biochemical behavior and reaction pathways.

Future Directions and Emerging Research Avenues for Boc 5 Nitro Dl Tryptophan

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of nitroaromatic compounds, including the nitration of tryptophan derivatives, often relies on harsh reagents like concentrated nitric and sulfuric acids, which pose significant environmental and safety concerns. wikipedia.org The development of greener synthetic routes to Boc-5-nitro-DL-tryptophan is a critical area of future research.

Enzymatic Nitration: A promising green alternative is the use of enzymes. Peroxidases, in the presence of nitrite, have been shown to catalyze the nitration of tryptophan derivatives. nih.gov The regioselectivity of nitration can be influenced by the specific peroxidase and reaction conditions. nih.gov Future research could focus on identifying or engineering a nitroreductase or a similar enzyme that can regioselectively nitrate (B79036) the 5-position of the indole (B1671886) ring of a Boc-protected tryptophan precursor. The TxtE cytochrome P450 enzyme, which naturally catalyzes the nitration of L-tryptophan to 4-nitro-L-tryptophan, serves as a precedent for the feasibility of enzymatic nitration and could be a target for protein engineering to alter its regioselectivity. biomedres.us

Non-Acidic and Metal-Free Nitration: Recent advancements in synthetic methodology have led to the development of non-acidic and metal-free nitration protocols. For instance, the use of ammonium (B1175870) tetramethylnitrate in the presence of trifluoroacetic anhydride (B1165640) has been shown to be an effective method for the regioselective nitration of indoles at the 3-position. rsc.org While this addresses a different position, the underlying principle of using in situ generated electrophilic nitrating agents under milder conditions could be adapted for the 5-nitration of Boc-tryptophan. Future work could explore other nitrating agents like acetyl nitrate generated in situ or other organocatalytic systems to achieve the desired transformation under environmentally benign conditions. researchgate.netyoutube.com

Table 1: Comparison of Nitration Methods for Indole Derivatives

| Method | Reagents | Advantages | Challenges for Boc-5-nitro-DL-tryptophan Synthesis |

| Classical Nitration | Concentrated HNO₃/H₂SO₄ | High yielding, well-established | Harsh conditions, lack of regioselectivity, safety concerns wikipedia.org |

| Enzymatic Nitration | Peroxidase/Nitrite or TxtE | High regioselectivity, mild conditions, environmentally friendly | Enzyme stability, substrate specificity for Boc-protected DL-form nih.govbiomedres.us |

| Non-Acidic Nitration | Ammonium tetramethylnitrate/TFAA | Mild conditions, metal-free, good regioselectivity for C3 | Current methods favor C3-nitration, requires adaptation for C5 rsc.org |

Exploration of Novel Reactivity and Cascade Reactions

The presence of both a protected amino acid functionality and an electron-withdrawing nitro group on an indole scaffold endows Boc-5-nitro-DL-tryptophan with a rich and largely unexplored reactive landscape. Future research is poised to move beyond its use as a passive building block and explore its potential in novel transformations and cascade reactions.

Cascade Reactions for Heterocycle Synthesis: The nitroindole core is a versatile precursor for the synthesis of more complex heterocyclic systems. For instance, cascade reactions involving nitrones and allenes have been utilized to rapidly construct diverse indole derivatives. nih.govresearchgate.netnih.govrsc.org Boc-5-nitro-DL-tryptophan could serve as a key starting material in similar cascades. The nitro group can act as a handle for further functionalization or as a directing group, while the Boc-protected amino acid moiety can introduce chirality and a point of attachment for peptide chains.

Metal-Catalyzed Cross-Coupling Reactions: The nitro group can be reduced to an amino group, which can then participate in a variety of cross-coupling reactions to form new C-N or C-C bonds. This opens up possibilities for synthesizing complex, poly-functionalized tryptophan derivatives that would be difficult to access through other means. Future work could explore the selective reduction of the nitro group in the presence of the Boc protecting group and the subsequent derivatization of the resulting 5-amino-tryptophan derivative.

Integration into Complex Biosynthetic Pathways and Hybrid Systems

The field of synthetic biology offers exciting opportunities for the integration of non-canonical amino acids like 5-nitro-tryptophan into biological systems. While the Boc protecting group would need to be removed for in vivo applications, research into the synthesis and utilization of the unprotected form is highly relevant.

Engineered Biosynthesis: Directed evolution and protein engineering have enabled the creation of enzymes, such as tryptophan synthase, with altered substrate specificities. acs.orgamazonaws.commanchester.ac.ukmanchester.ac.uknih.govchim.it These engineered enzymes can synthesize a wide range of tryptophan analogs. acs.org Future research could focus on engineering a tryptophan synthase or a related enzyme that can directly incorporate a 5-nitroindole (B16589) moiety with serine to produce 5-nitro-tryptophan. This would provide a direct and enantioselective biological route to this valuable compound.

Incorporation into Peptides and Proteins: The biosynthetic incorporation of tryptophan analogs into proteins is a powerful tool for studying protein structure and function. nih.govacs.org The nitro group in 5-nitro-tryptophan can serve as a unique spectroscopic probe or a site for chemical modification. While direct incorporation of Boc-5-nitro-DL-tryptophan is not feasible in vivo, the deprotected L-enantiomer could be a target for incorporation using engineered aminoacyl-tRNA synthetases and orthogonal translation systems. This would allow for the site-specific installation of 5-nitro-tryptophan into proteins, opening up new avenues for studying protein dynamics and interactions.

Advanced Computational and Theoretical Studies on Reactivity and Structure-Function Relationships

Computational chemistry provides a powerful lens through which to understand the fundamental properties of molecules and to predict their behavior. For Boc-5-nitro-DL-tryptophan, advanced computational studies can offer invaluable insights into its reactivity and guide future experimental work.

Reactivity and Mechanistic Insights: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the electronic structure of Boc-5-nitro-DL-tryptophan and to predict its reactivity in various chemical transformations. nih.govmdpi.comresearchgate.netconsensus.appchemrxiv.org For example, computational studies can help to elucidate the mechanisms of novel cascade reactions, predict the regioselectivity of further functionalization, and understand the influence of the nitro and Boc groups on the reactivity of the indole ring.

Structure-Function Relationships: The incorporation of a nitro group into the tryptophan side chain can significantly alter its electronic properties, size, and hydrophobicity, which in turn can impact the structure and function of peptides and proteins. nih.govpressbooks.pub Computational modeling can be used to predict how the presence of 5-nitro-tryptophan at a specific position in a peptide or protein will affect its folding, stability, and interactions with other molecules. This predictive power can guide the design of novel peptides with enhanced or altered biological activities.

Table 2: Key Computational Descriptors and Their Implications for Boc-5-nitro-DL-tryptophan

| Computational Descriptor | Predicted Influence on Boc-5-nitro-DL-tryptophan | Potential Applications |

| HOMO-LUMO Gap | The electron-withdrawing nitro group is expected to lower the LUMO energy, making the molecule more susceptible to nucleophilic attack and reduction. nih.govconsensus.app | Predicting reactivity in reduction reactions and nucleophilic aromatic substitutions. |

| Molecular Electrostatic Potential (MEP) | The nitro group will create a region of high positive potential, indicating a site for nucleophilic attack. The carbonyl oxygen of the Boc group will be a region of negative potential. researchgate.net | Guiding the design of selective chemical modifications. |

| Bond Dissociation Energy (BDE) | The C-NO₂ bond is a potential trigger bond for energetic behavior or controlled release of nitric oxide upon reduction. nih.gov | Exploring applications in materials science or as a pro-drug. |

| Dihedral Angle Analysis | The bulky Boc group will influence the conformational preferences of the amino acid side chain. | Understanding steric effects in peptide synthesis and protein folding. |

Q & A

Q. What mechanistic insights can be gained from studying the photodegradation of Boc-5-nitro-DL-tryptophan?

- Methodological Answer : Expose the compound to UV-Vis light (254–365 nm) and analyze degradation products via LC-MS. Nitro group reduction to amine or nitration of adjacent aromatic rings indicates photochemical reactivity. Use radical scavengers (e.g., TEMPO) to identify intermediate species .

Guidelines for Data Interpretation

- Cross-Validation : Always corroborate synthetic yields and bioactivity data with orthogonal methods (e.g., NMR + HPLC).

- Ethical Compliance : For in vivo studies, ensure protocols adhere to institutional animal/human ethics guidelines, including proper controls and blinding .

- Systematic Reviews : Address data gaps by integrating findings from related analogs (e.g., 5-hydroxy- or 5-fluoro-tryptophan derivatives) to identify structure-activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.